

Application Notes and Protocols for Studying T Cell Differentiation Using AHR Agonists

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Compound of Interest

Compound Name: AHR agonist 3

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Introduction

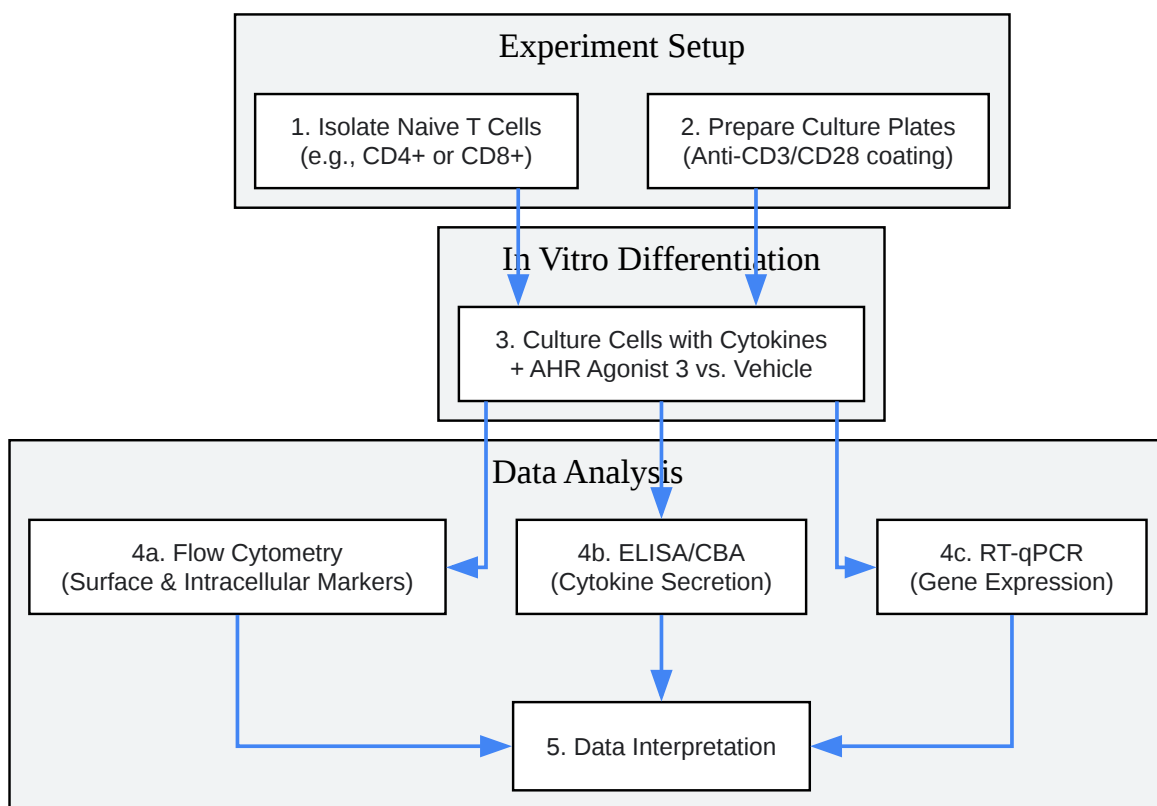
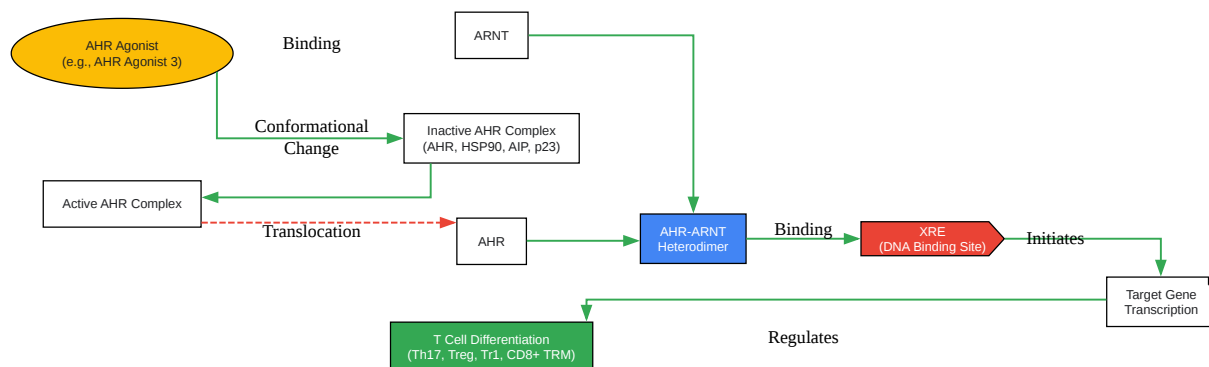
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.^{[1][2]} As a sensor of environmental and metabolic signals, AHR activation can significantly influence the differentiation of various T cell subsets, making it a key target for therapeutic immunomodulation.^{[1][2]} These application notes provide detailed protocols for utilizing AHR agonists to study the differentiation of Th17, regulatory T (Treg), type 1 regulatory T (Tr1), and CD8+ tissue-resident memory T (TRM) cells.

Note on "**AHR Agonist 3**": The protocols below utilize well-characterized AHR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and 6-formylindolo[3,2-b]carbazole (FICZ) as examples. "**AHR Agonist 3**" can be substituted with any AHR agonist of interest. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific agonist and experimental system, as different ligands can have varying effects based on their affinity and metabolism.^{[3][4][5]}

AHR Signaling Pathway in T Cells

Upon binding to an agonist, the AHR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target

genes. This signaling cascade can influence T cell differentiation through various mechanisms, including the regulation of key transcription factors and cytokine production.



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